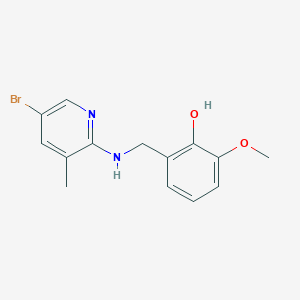

![molecular formula C13H17ClN2O B2814094 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol CAS No. 1918360-93-6](/img/structure/B2814094.png)

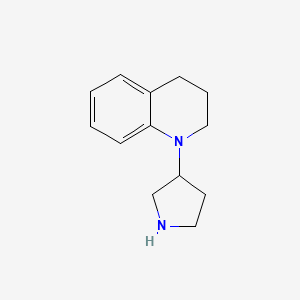

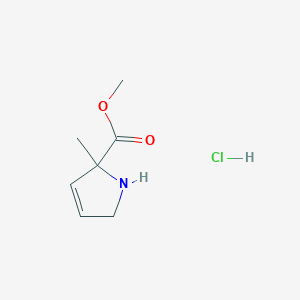

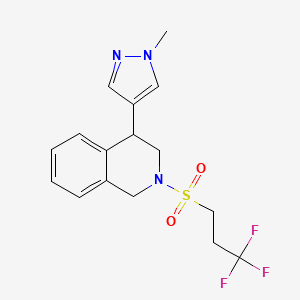

4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely used in the synthesis of various drugs and natural products.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Compounds

A study by Goudie et al. (1978) explored compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, testing them for anti-inflammatory activity. They found that compounds with a small lipophilic group in the 6 position combined with a butan-2-one side chain showed significant activity (Goudie et al., 1978).

Synthesis and Characterization of Derivatives

Doraswamy and Ramana (2013) synthesized and characterized substituted phenyl azetidines as potential antimicrobial agents, employing a process involving the reduction of compounds similar to 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol (Doraswamy & Ramana, 2013).

Resolving Agents in Chemistry

Hegedüs et al. (2015) reported the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff base by catalytic hydrogenation over palladium, indicating its use as a resolving agent for optically active compounds (Hegedüs et al., 2015).

Enantioenriched Amine Synthesis

Ellman, Owens, and Tang (2002) discussed the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, which is relevant to the synthesis of compounds like 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol (Ellman et al., 2002).

Biocatalytic Routes in Chemical Production

Yim et al. (2011) explored the metabolic engineering of Escherichia coli for direct production of 1,4-butanediol, demonstrating innovative biocatalytic routes for producing chemicals similar in structure to 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol (Yim et al., 2011).

Synthesis of Complex Chemical Structures

Schlosser, Schaub, Spahic, and Sleiter (1973) demonstrated how 3-Chloro-4,5-dihydrofuran can be substituted at the 2-position by metalation, leading to derivatives that can be dehalogenated to form compounds with structures similar to 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol (Schlosser et al., 1973).

Plant Growth Regulation

Katayama (2000) synthesized 4-Chloroindole-3-acetic acid and its esters, demonstrating their potential in plant growth regulation. The structural similarity to 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol suggests potential applications in agriculture (Katayama, 2000).

Eigenschaften

IUPAC Name |

4-[3-(aminomethyl)-6-chloroindol-1-yl]butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c1-9(17)4-5-16-8-10(7-15)12-3-2-11(14)6-13(12)16/h2-3,6,8-9,17H,4-5,7,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTFFLXYJXKRAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1C=C(C2=C1C=C(C=C2)Cl)CN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-pyrrol-1-yl)-N'-[(1Z)-(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B2814011.png)

![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2814015.png)

![{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2814017.png)

![N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2814018.png)

![N-benzyl-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2814019.png)

![N-[2-[(6-Ethoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2814027.png)

![5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2814028.png)